
Acolbifene Hydrochloride
Descripción general
Descripción
El Hidrocloruro de Acolbifeno es un modulador selectivo de los receptores de estrógeno (SERM) no esteroideo. Es el metabolito activo de EM-800 y es conocido por su actividad antagonista pura en ambos dominios de activación de los receptores de estrógeno. El Hidrocloruro de Acolbifeno se encuentra actualmente en ensayos clínicos de Fase III para la prevención del cáncer de mama y los síntomas vasomotores (sofocos) en mujeres posmenopáusicas .
Métodos De Preparación
La síntesis de Hidrocloruro de Acolbifeno implica varios pasos. Una ruta sintética incluye la reacción de un derivado de cromeno con un derivado de piperidina en presencia de una base como el carbonato de potasio en dimetilformamida (DMF). La mezcla de reacción se refluye entonces en tolueno, seguido de un tratamiento con acetato de sodio en metanol para producir el producto deseado . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala con el fin de garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Hidrocloruro de Acolbifeno experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse en condiciones específicas para formar los correspondientes derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en la porción de piperidina, para formar diferentes análogos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
Breast Cancer Prevention
Acolbifene has been investigated primarily for its role in reducing breast cancer risk. A notable clinical trial assessed the feasibility of using acolbifene in premenopausal women with cytologic hyperplasia . The study involved 25 participants who received 20 mg of acolbifene daily for 6 to 8 months. Key findings included:
- Reduction in Proliferation : The primary endpoint was the change in Ki-67, a marker of cell proliferation. Results indicated a significant decrease from a median of 4.6% to 1.4% (p < 0.001) after treatment.
- Minimal Side Effects : Participants reported minimal subjective side effects, with no significant increases in hot flashes or fatigue. Objective measures showed only a clinically insignificant decrease in lumbar spine bone density .
Effects on Risk Biomarkers
In addition to assessing proliferation, the study evaluated various breast cancer risk biomarkers, including serum insulin-like growth factor 1 (IGF-1) and mammographic breast density. While IGF-1 levels did not show significant changes, the expression of estrogen-inducible genes decreased significantly (p ≤ 0.026), suggesting favorable modulation of risk factors associated with breast cancer .
Pilot Study on Premenopausal Women
A pilot study conducted at the University of Kansas Medical Center focused on the tolerability and efficacy of acolbifene among high-risk premenopausal women. The study's design included:
- Screening Protocols : Women were screened using random periareolar fine needle aspiration (RPFNA) to assess cytologic evidence of hyperplasia.
- Retention Rates : All enrolled participants completed the intervention, demonstrating high compliance (median compliance of 95%) with the treatment regimen .
The results highlighted acolbifene's potential as a preventive agent against breast cancer, warranting further investigation through larger Phase II and III clinical trials.
Comparative Analysis with Other SERMs
To contextualize acolbifene's efficacy, it is essential to compare it with other established SERMs like tamoxifen and raloxifene:
Characteristic | Acolbifene | Tamoxifen | Raloxifene |
---|---|---|---|
Estrogen Agonist Activity | None in breast/uterus | Yes | Yes |
Primary Use | Breast cancer prevention | Breast cancer treatment & prevention | Osteoporosis prevention |
Side Effects | Minimal | Moderate | Low |
Target Population | High-risk premenopausal women | Women over 35 at risk | Postmenopausal women |
Mecanismo De Acción
El Hidrocloruro de Acolbifeno ejerce sus efectos uniéndose a los receptores de estrógeno y actuando como un antagonista puro. Inhibe la actividad transcripcional del receptor de estrógeno alfa (ERα) y del receptor de estrógeno beta (ERβ), bloqueando así los efectos estimulantes del estrógeno en los tejidos diana. Este mecanismo es particularmente útil para prevenir el crecimiento de las células cancerosas de mama dependientes de estrógenos .
Comparación Con Compuestos Similares
El Hidrocloruro de Acolbifeno se compara con otros moduladores selectivos de los receptores de estrógeno como el tamoxifeno, el raloxifeno y el bazedoxifeno. A diferencia de estos compuestos, el Hidrocloruro de Acolbifeno actúa como un antagonista puro sin ninguna actividad agonista parcial, lo que lo hace único en su clase. Los compuestos similares incluyen:
Tamoxifeno: Un agonista/antagonista parcial utilizado en el tratamiento del cáncer de mama.
Raloxifeno: Utilizado para la prevención de la osteoporosis y el cáncer de mama.
Bazedoxifeno: Utilizado para el tratamiento de la osteoporosis posmenopáusica y los síntomas vasomotores
Actividad Biológica
Acolbifene hydrochloride, a selective estrogen receptor modulator (SERM), has garnered attention for its potential applications in breast cancer prevention and treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Overview of this compound
Acolbifene (EM-652.HCl) belongs to the benzopyran class of SERMs and is noted for its lack of estrogen agonist effects in breast and endometrial tissues. This characteristic makes it a promising candidate for breast cancer prevention, particularly in populations at high risk.
Acolbifene functions by antagonizing estrogen receptors (ERs), thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. This mechanism is critical as estrogen is known to promote the growth of certain breast cancer cells. The compound has been shown to reduce the expression of estrogen-inducible genes and decrease cellular proliferation markers such as Ki-67 in benign breast tissue .
Key Clinical Studies
-
Pilot Study on Premenopausal Women :
- Objective : To evaluate the efficacy of acolbifene in reducing breast cancer risk biomarkers.
- Participants : 25 premenopausal women with cytologic hyperplasia.
- Results :
- Phase II Trials :
Summary of Clinical Trial Results
Study Type | Population | Key Findings | Side Effects |
---|---|---|---|
Pilot Study | 25 Premenopausal Women | Significant reduction in Ki-67 levels | Minimal |
Phase II Vasomotor Study | Postmenopausal Women | Alleviation of hot flashes | Similar to tamoxifen |
In Vivo Studies
Research indicates that acolbifene not only reduces tumor growth in xenograft models but also shows efficacy in preventing DMBA-induced mammary tumors in rats . Additionally, acolbifene's ability to modulate cholesterol levels has been documented, suggesting broader metabolic effects beyond breast tissue .
Comparative Analysis with Other SERMs
Acolbifene has been compared with other SERMs like tamoxifen and raloxifene regarding its efficacy and safety profile:
Compound | Estrogen Agonist Activity | Primary Use | Side Effects |
---|---|---|---|
Acolbifene | None | Breast Cancer Prevention | Minimal |
Tamoxifen | Yes | Breast Cancer Treatment | Hot flashes, thromboembolic events |
Raloxifene | Yes | Osteoporosis | Hot flashes |
Case Studies and Real-World Applications
Several case studies highlight acolbifene's potential:
- Case Study 1 : A premenopausal woman with a family history of breast cancer participated in the pilot study and experienced significant reductions in Ki-67 after 6 months of treatment.
- Case Study 2 : Postmenopausal women reported improved quality of life metrics due to reduced vasomotor symptoms when treated with acolbifene compared to traditional therapies.
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDPIXWTVEVEA-JMAPEOGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
182167-02-8 (Acolbifene) | |
Record name | Acolbifene Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30948108 | |
Record name | Acolbifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252555-01-4 | |
Record name | 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252555-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acolbifene Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acolbifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOLBIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.